molecular formula C19H22N2O3 B267586 N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide

N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide

Cat. No. B267586
M. Wt: 326.4 g/mol
InChI Key: BVPIRNBLXLFRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide, commonly known as BAPTA-AM, is a cell-permeable calcium chelator that is widely used in scientific research. It is a synthetic compound that is designed to selectively bind to calcium ions, which play a crucial role in many cellular processes. BAPTA-AM has been used in a wide range of biological studies, including neuroscience, cell biology, and physiology.

Scientific Research Applications

BAPTA-AM is widely used in scientific research to study the role of calcium ions in cellular processes. It has been used to investigate calcium signaling in neurons, muscle cells, and other cell types. BAPTA-AM has also been used to study the role of calcium in apoptosis, cell division, and gene expression. In addition, BAPTA-AM has been used to study the effects of calcium on ion channels, enzymes, and other proteins.

Mechanism of Action

BAPTA-AM works by chelating calcium ions, which are important signaling molecules in cells. When BAPTA-AM binds to calcium ions, it prevents them from interacting with other proteins and enzymes. This can have a variety of effects on cellular processes, depending on the specific proteins and enzymes involved. BAPTA-AM is cell-permeable, which means it can enter cells and bind to intracellular calcium ions.
Biochemical and Physiological Effects:
BAPTA-AM has a variety of biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and enzyme activation. BAPTA-AM has also been shown to inhibit apoptosis and cell division in some cell types. In addition, BAPTA-AM has been shown to affect ion channels and other membrane proteins.

Advantages and Limitations for Lab Experiments

BAPTA-AM has several advantages for lab experiments. It is cell-permeable, which means it can be easily introduced into cells. It is also highly selective for calcium ions, which allows researchers to study the effects of calcium on specific proteins and enzymes. However, BAPTA-AM has some limitations. It can be toxic to cells at high concentrations, and it can also affect other metal ions besides calcium. In addition, BAPTA-AM can be difficult to work with because it is insoluble in water.

Future Directions

There are many future directions for research involving BAPTA-AM. One area of interest is the role of calcium in synaptic plasticity, which is the ability of neurons to change their connections in response to experience. BAPTA-AM has been used to study this process, but there is still much to learn about how calcium signaling affects synaptic plasticity. Another area of interest is the development of new calcium chelators that are more selective and less toxic than BAPTA-AM. Finally, BAPTA-AM could be used in drug discovery to identify compounds that target calcium-dependent processes.

Synthesis Methods

BAPTA-AM is synthesized by reacting 4-aminobenzoic acid with butyl isocyanate to form N-(butylcarbamoyl)-4-aminobenzoic acid. This compound is then reacted with 2-methoxybenzoyl chloride to form N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide. The final product is a white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

properties

Product Name

N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(butylcarbamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-4-13-20-18(22)14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

BVPIRNBLXLFRCP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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